

Synthesis of Cyclodecyne via Fritsch–Buttenberg–Wiechell Rearrangement: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cyclodecyne**

Cat. No.: **B1206684**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of **cyclodecyne**, a valuable strained alkyne, utilizing the Fritsch–Buttenberg–Wiechell (FBW) rearrangement. This powerful chemical transformation allows for the construction of the sterically strained ten-membered ring containing a triple bond, a motif of increasing interest in medicinal chemistry and materials science. This document outlines the core reaction mechanism, detailed experimental protocols for the synthesis of the requisite precursor from cyclodecanone, and the subsequent rearrangement to afford **cyclodecyne**.

Introduction to the Fritsch–Buttenberg–Wiechell Rearrangement

The Fritsch–Buttenberg–Wiechell (FBW) rearrangement is a chemical reaction that converts a 1,1-diaryl-2-halo-alkene to a 1,2-diaryl-alkyne upon treatment with a strong base, such as an alkoxide or an organolithium reagent.^{[1][2][3]} The reaction is also applicable to substrates with alkyl substituents, making it a viable method for the synthesis of cyclic alkynes where the migrating group is part of a ring system.^{[1][2][3]}

The generally accepted mechanism proceeds through a series of key steps:

- Deprotonation: A strong base abstracts the vinylic proton, generating a vinyl anion.

- Alpha-Elimination: The vinyl anion undergoes elimination of the halide ion to form a vinyl carbene intermediate.
- 1,2-Migration: A 1,2-alkyl or -aryl shift occurs, leading to the formation of the alkyne product.

The FBW rearrangement has proven to be a valuable tool for accessing strained cyclic alkynes, which are otherwise challenging to synthesize.

Experimental Protocols

The synthesis of **cyclodecyne** via the FBW rearrangement is a two-stage process. First, the readily available starting material, cyclodecanone, is converted to a suitable vinyl halide precursor. Subsequently, this precursor undergoes the FBW rearrangement to yield the target **cyclodecyne**.

Stage 1: Synthesis of 1,1-Dibromo-2-cyclodecylidenemethane

This stage employs a modification of the Corey-Fuchs reaction to convert cyclodecanone into the corresponding 1,1-dibromoalkene, the precursor required for the FBW rearrangement.

Materials:

- Carbon tetrabromide (CBr_4)
- Triphenylphosphine (PPh_3)
- Cyclodecanone
- Anhydrous Dichloromethane (CH_2Cl_2)
- Anhydrous Diethyl ether (Et_2O)
- n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
- Hexane
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution

- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- Preparation of the Ylide:
 - To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add carbon tetrabromide (2.0 eq) and anhydrous dichloromethane.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add a solution of triphenylphosphine (4.0 eq) in anhydrous dichloromethane to the cooled solution over 30 minutes, ensuring the temperature does not exceed 5 °C.
 - Stir the resulting dark red-brown mixture at 0 °C for 1 hour.
- Reaction with Cyclodecanone:
 - Add a solution of cyclodecanone (1.0 eq) in anhydrous dichloromethane to the ylide solution at 0 °C.
 - Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- Work-up and Purification:
 - Quench the reaction by adding hexane.
 - Filter the mixture through a pad of silica gel, washing with additional hexane to elute the product.
 - Concentrate the filtrate under reduced pressure to obtain the crude 1,1-dibromo-2-cyclodecylidenemethane.
 - The crude product can be purified further by column chromatography on silica gel using hexane as the eluent.

Stage 2: Fritsch–Buttenberg–Wiechell Rearrangement to Cyclodecyne

Materials:

- 1,1-Dibromo-2-cyclodecylidenemethane
- Anhydrous Diethyl ether (Et_2O) or Tetrahydrofuran (THF)
- n-Butyllithium ($n\text{-BuLi}$) in hexanes (typically 2.5 M)
- Ice-water
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Pentane
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Rearrangement Reaction:
 - To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of 1,1-dibromo-2-cyclodecylidenemethane (1.0 eq) in anhydrous diethyl ether or THF.
 - Cool the solution to -78 °C using a dry ice/acetone bath.
 - Slowly add n-butyllithium (2.2 eq) to the cooled solution via syringe over 20 minutes, maintaining the temperature below -70 °C.
 - After the addition is complete, stir the mixture at -78 °C for 1 hour.
 - Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.
- Work-up and Purification:

- Cool the reaction mixture to 0 °C in an ice bath and cautiously quench by the slow addition of ice-water.
- Add saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with pentane (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and carefully concentrate the solvent at reduced pressure and low temperature to minimize evaporation of the volatile **cyclodecyne**.
- The crude **cyclodecyne** can be purified by distillation under reduced pressure.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of **cyclodecyne** via the Fritsch–Buttenberg–Wiechell rearrangement. Yields are representative and may vary based on experimental conditions and scale.

Stage	Reactant	Reagent 1	Reagent 2	Molar Ratio (Reactant:Reagent 1:Reagent 2)	Typical Yield
1: Precursor Synthesis	Cyclodecano ne	Carbon Tetrabromide	Triphenylphosphine	1 : 2 : 4	70-85%
2: FBW Rearrangeme nt	1,1-Dibromo- 2- cyclodecylide nemethane	n-Butyllithium	-	1 : 2.2	50-65%

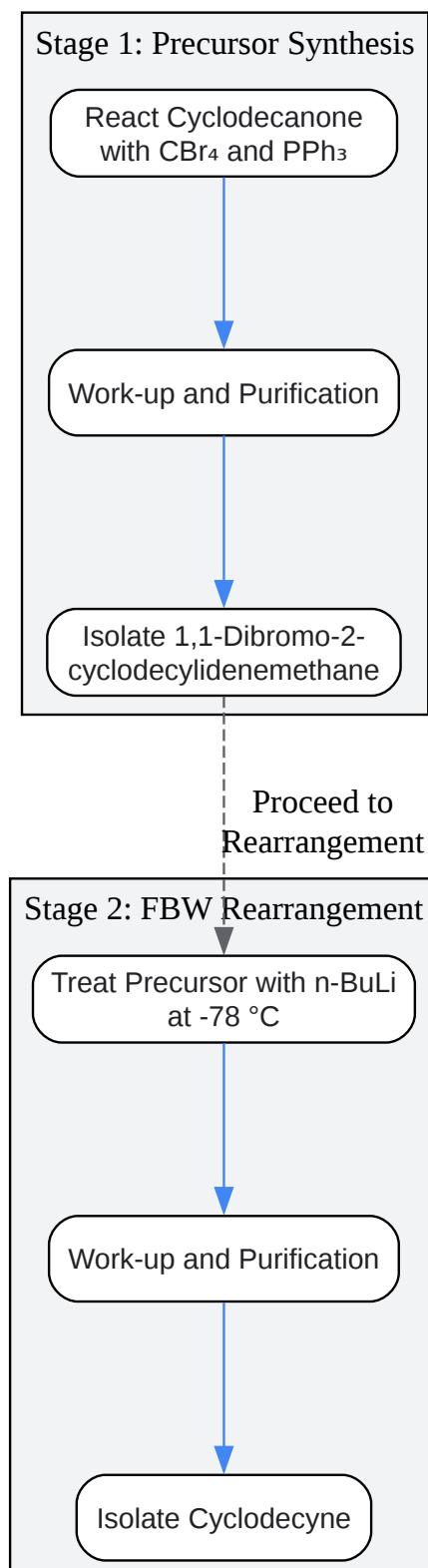
Visualizations

Reaction Mechanism

1,1-Dibromo-2-cyclodecylidenemethane

Vinyl Anion Intermediate

Vinyl Carbene Intermediate



Cyclodecyne

[Click to download full resolution via product page](#)

Caption: Mechanism of the Fritsch–Buttenberg–Wiechell Rearrangement.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Overall experimental workflow for the synthesis of **cyclodecyne**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fritsch-Buttenberg-Wiechell_rearrangement [chemeurope.com]
- 2. benchchem.com [benchchem.com]
- 3. Fritsch–Buttenberg–Wiechell rearrangement - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Synthesis of Cyclodecyne via Fritsch–Buttenberg–Wiechell Rearrangement: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1206684#synthesis-of-cyclodecyne-via-fritsch-buttenberg-wiechell-rearrangement>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

